molecular formula C14H20N2O4S B5178590 N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide

N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B5178590
M. Wt: 312.39 g/mol
InChI Key: VGSFLJSNSSAHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide, also known as GW 501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry due to its purported ability to enhance athletic performance.

Mechanism of Action

N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, it has been shown to increase endurance and improve exercise performance in both animal and human studies. However, the long-term effects of N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 on human health are still unclear, and further research is needed to fully understand its potential risks and benefits.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, its potential for off-target effects and toxicity must be carefully considered when using it in experimental settings.

Future Directions

There are several potential future directions for research on N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516. These include investigating its potential use in treating metabolic and cardiovascular diseases, exploring its effects on muscle regeneration and repair, and examining its potential for use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the long-term effects of N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 on human health and to develop safer and more effective treatments for metabolic and cardiovascular diseases.

Synthesis Methods

N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 is synthesized through a multi-step process that involves the reaction of 2-methoxy-1-methylethylamine with 5-chloroindole-2-carboxylic acid. The resulting intermediate is then reacted with methylsulfonyl chloride to form the final product.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, it has been investigated for its potential use in treating obesity, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10(9-20-2)15-14(17)12-4-5-13-11(8-12)6-7-16(13)21(3,18)19/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSFLJSNSSAHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.